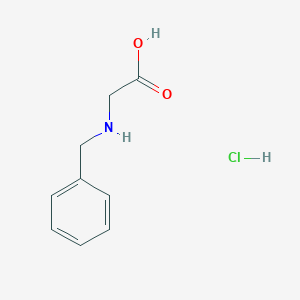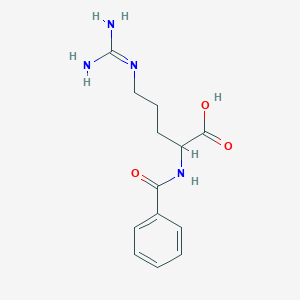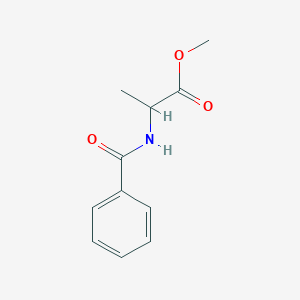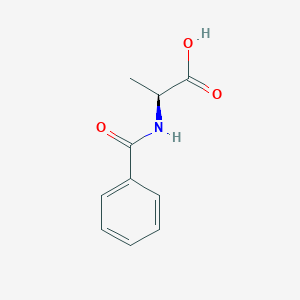
AC-Trp-onp
Overview
Description
“AC-Trp-onp” is a chemical compound with the CAS number 14009-92-8 . It is used in laboratory chemicals for scientific research and development .
Synthesis Analysis
The synthesis of “AC-Trp-onp” involves the use of chymotrypsin-catalyzed hydrolysis of specific substrate esters . The preparation of “AC-Trp-onp” involves the use of benzyl-oxycarbonyl-n-tryptophan p-nitrophenyl ester .
Molecular Structure Analysis
The molecular structure of “AC-Trp-onp” is complex and involves various elements. The InChI code for “AC-Trp-onp” is 1S/C19H17N3O5/c1-12(23)21-18(10-13-11-20-17-5-3-2-4-16(13)17)19(24)27-15-8-6-14(7-9-15)22(25)26/h2-9,11,18,20H,10H2,1H3,(H,21,23) . The molecular weight of “AC-Trp-onp” is 367.36 .
Chemical Reactions Analysis
The chemical reactions involving “AC-Trp-onp” are complex and involve various stages. The reactions are catalyzed by chymotrypsin and involve the hydrolysis of specific substrate esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of “AC-Trp-onp” include a molecular weight of 367.36 . The storage temperature is -20 ± 5°C .
Scientific Research Applications
Enzyme Kinetics
AC-Trp-onp is used in the study of enzyme kinetics, particularly in the investigation of chymotrypsin-catalyzed hydrolysis . It is used as a substrate in these studies, and the displacement of the competitive inhibitor proflavin from the enzyme by the substrate is measured .
Investigation of Specific Substrates
AC-Trp-onp is used in the investigation of specific substrates. For example, it has been applied to the investigation of N-acetyl-L-phenylalanine methyl ester, N-acetyl-L-tryptophan ethyl ester, and N-furylacryloyl-L-tyrosine ethyl ester .
Pre-steady State Kinetic Studies
AC-Trp-onp is used in pre-steady state kinetic studies of chymotrypsin-catalyzed hydrolyses of both amides and esters of aromatic amino acids . These studies provide valuable insights into the reaction mechanisms of these enzymes.
Spectral Changes Measurement
AC-Trp-onp is used in the measurement of spectral changes of the enzyme upon formation of complexes with substrates . This helps in understanding the interaction between the enzyme and the substrate.
Product Formation Measurement
AC-Trp-onp is used in the direct measurement of product formation in chymotrypsin-catalyzed reactions . This provides a direct method to monitor the progress of the reaction.
Competitive Inhibition Studies
AC-Trp-onp is used in competitive inhibition studies where it competes with other substrates for binding to the enzyme . This helps in understanding the substrate specificity of the enzyme.
Safety and Hazards
Mechanism of Action
Target of Action
AC-Trp-onp, also known as Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester , is primarily targeted by the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It is synthesized in the pancreas and transported in an inactive form (chymotrypsinogen) to the small intestine, where it is activated. The role of chymotrypsin is to cleave peptide bonds, facilitating the breakdown of proteins into smaller peptides or individual amino acids, which can then be absorbed by the body .
Mode of Action
AC-Trp-onp interacts with chymotrypsin in a process known as hydrolysis . In this process, a water molecule is used to break a bond, specifically the peptide bond in this case. The hydrolysis of AC-Trp-onp by chymotrypsin results in the formation of acetyltryptophan and 4-nitrophenol .
Biochemical Pathways
The product of this reaction, acetyltryptophan, is involved in thetryptophan metabolism pathway . Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via tryptophan metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
The hydrolysis of ac-trp-onp by chymotrypsin is a key step in its metabolism . The resulting products, acetyltryptophan and 4-nitrophenol, would then be subject to further metabolism or excretion.
Result of Action
The hydrolysis of AC-Trp-onp by chymotrypsin results in the formation of acetyltryptophan and 4-nitrophenol . Acetyltryptophan can be further metabolized in the tryptophan metabolic pathways, potentially influencing various physiological functions . The other product, 4-nitrophenol, is a compound often used in the synthesis of dyes and as a pH indicator.
Action Environment
The action of AC-Trp-onp is influenced by the environment in which it is present. For instance, the activity of chymotrypsin, the enzyme that targets AC-Trp-onp, is affected by factors such as pH and temperature. Optimal chymotrypsin activity is observed at a slightly alkaline pH (around 8), and its activity decreases significantly under acidic or strongly alkaline conditions . Similarly, chymotrypsin activity can be influenced by temperature, with optimal activity typically observed at body temperature (37°C).
properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-12(23)21-18(10-13-11-20-17-5-3-2-4-16(13)17)19(24)27-15-8-6-14(7-9-15)22(25)26/h2-9,11,18,20H,10H2,1H3,(H,21,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLCPFXPLVJTLB-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Trp-onp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)
